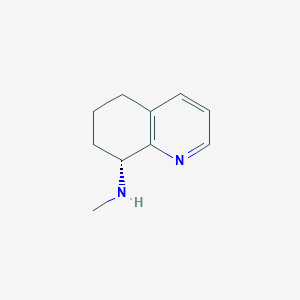
2-tert-Butoxy-pyridine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butoxy-pyridine-4-carbaldehyde is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is a derivative of pyridine, featuring a tert-butoxy group at the 2-position and an aldehyde group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-tert-butoxypyridine with a suitable formylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-tert-Butoxy-pyridine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 2-tert-Butoxy-pyridine-4-carboxylic acid.
Reduction: 2-tert-Butoxy-pyridine-4-methanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-tert-Butoxy-pyridine-4-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-tert-Butoxy-pyridine-4-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The molecular targets and pathways involved vary based on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Pyridine-4-carbaldehyde: Lacks the tert-butoxy group, making it less sterically hindered.
2-tert-Butoxy-pyridine: Lacks the aldehyde group, affecting its reactivity and applications.
2-tert-Butoxy-pyridine-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, leading to different chemical properties
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)13-9-6-8(7-12)4-5-11-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRRMQCFPAQNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,7-Dihydro-[2]pyrindin-5-one Tosylate](/img/structure/B8190565.png)





![3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B8190606.png)

![5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid](/img/structure/B8190633.png)
![2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B8190640.png)
![3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride](/img/structure/B8190642.png)
![[2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B8190656.png)


